

Technical Guide: 1-(2-Chloroethyl)cyclohexan-1-ol (CID 55301238)

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Compound of Interest

Compound Name:	1-(2-Chloroethyl)cyclohexan-1-ol
CAS No.:	40894-07-3
Cat. No.:	B13205078

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A Strategic Intermediate for Spirocyclic Pharmacophore Synthesis

Abstract

1-(2-Chloroethyl)cyclohexan-1-ol (PubChem CID 55301238) is a specialized tertiary alcohol and alkyl chloride intermediate used primarily in the synthesis of spirocyclic ethers, specifically 2-oxaspiro[3.5]nonane.[1] As drug discovery shifts from flat, aromatic structures to three-dimensional (F_{sp^3} -rich) scaffolds, this compound serves as a critical "linchpin" for generating spiro-oxetanes—bioisosteres of gem-dimethyl and carbonyl groups that offer improved metabolic stability and solubility. This guide details the physicochemical profile, robust synthetic protocols, and downstream applications of this compound in modern medicinal chemistry.[2]

Part 1: Chemical Identity & Physicochemical Profile[3][4]

1-(2-Chloroethyl)cyclohexan-1-ol is a bifunctional molecule containing a tertiary hydroxyl group and a primary alkyl chloride separated by an ethyl chain. This 1,4-functional relationship is the structural prerequisite for forming four-membered spiro-ether rings.

Property	Data
IUPAC Name	1-(2-Chloroethyl)cyclohexan-1-ol
PubChem CID	55301238
Molecular Formula	C ₈ H ₁₅ ClO
Molecular Weight	162.66 g/mol
SMILES	C1CCC(CC1)(CCCl)O
Physical State	Viscous colorless oil (at RT)
Boiling Point	~104–106°C at 45 mmHg (Predicted)
Solubility	Soluble in DCM, THF, Et ₂ O; Low solubility in water
Key Reactivity	Intramolecular cyclization (Williamson type), Nucleophilic substitution

Part 2: Synthetic Pathways & Manufacturing

Direct alkylation of cyclohexanone with 1,2-dihaloethanes (e.g., 1-bromo-2-chloroethane) is generally avoided due to competitive elimination reactions (E2) that favor the formation of vinyl halides or recovered starting materials.

The industry-standard protocol employs a three-step sequence starting from cyclohexanone, utilizing a Reformatsky-type homologation followed by reduction and selective chlorination.

Step 1: Homologation via Reformatsky Reaction

Reagents: Cyclohexanone, Ethyl bromoacetate, Zinc dust, Benzene/THF. Mechanism:

Oxidative addition of Zinc into the C-Br bond forms an organozinc enolate, which attacks the ketone carbonyl. Protocol:

- Activate Zinc dust (HCl wash, then drying).
- Reflux Cyclohexanone (1.0 eq) and Ethyl bromoacetate (1.2 eq) with Zn (1.5 eq) in anhydrous benzene or THF.

- Acid Hydrolysis: Quench with dilute H_2SO_4 to dissolve zinc salts.
- Product: Ethyl (1-hydroxycyclohexyl)acetate.

Step 2: Reduction to the Diol

Reagents: Lithium Aluminum Hydride (LiAlH_4), THF. Protocol:

- Add the ester from Step 1 dropwise to a suspension of LiAlH_4 (1.0 eq) in dry THF at 0°C .
- Allow to warm to room temperature (1–2 h).
- Fieser Quench: Add H_2O , 15% NaOH , then H_2O (1:1:3 ratio relative to LiAlH_4 mass) to precipitate aluminum salts as a granular solid.
- Filter and concentrate.
- Product: 1-(2-Hydroxyethyl)cyclohexan-1-ol (The Diol).

Step 3: Selective Chlorination

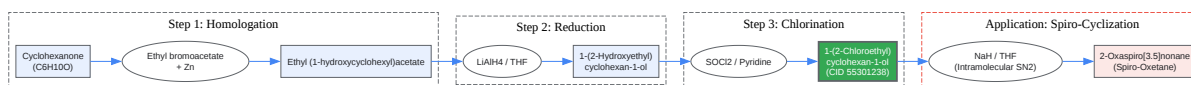
Reagents: Thionyl Chloride (SOCl_2), Pyridine, DCM. Selectivity Logic: The primary alcohol is sterically accessible and more nucleophilic toward the sulfur center than the tertiary alcohol.

Protocol:

- Dissolve the Diol in DCM with Pyridine (1.1 eq).
- Cool to 0°C . Add SOCl_2 (1.05 eq) dropwise.
- Stir at 0°C for 1 hour, then warm to RT.
- Workup: Wash with NaHCO_3 (aq) and Brine.
- Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc).
- Final Product: **1-(2-Chloroethyl)cyclohexan-1-ol**.

Part 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the synthetic flow and the critical cyclization pathway to the spiro-oxetane.



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Caption: Synthesis of **1-(2-chloroethyl)cyclohexan-1-ol** and its conversion to the spiro-oxetane scaffold.

Part 4: Pharmaceutical Applications[3][7]

1. Spiro-Oxetane Bioisosteres

The primary utility of CID 55301238 is as the immediate precursor to 2-oxaspiro[3.5]nonane.

- **Mechanism:** Treatment of the chloro-alcohol with a strong base (Sodium Hydride or Potassium tert-butoxide) induces intramolecular Williamson etherification. The tertiary alkoxide attacks the primary chloride, closing the strained 4-membered ring.
- **Drug Design Value:** This spiro-oxetane moiety acts as a bioisostere for the gem-dimethyl group or a lipophilic carbonyl replacement. It lowers the LogP (lipophilicity) while maintaining steric bulk, often improving the metabolic stability and aqueous solubility of drug candidates.

2. Arylcyclohexylamine Synthesis

While less common than the cyclopentyl analogs (used for Ketamine), the cyclohexyl chloro-alcohol can be used to synthesize specific arylcyclohexylamine derivatives via displacement of the chloride by amines, followed by rearrangement or further functionalization.

Part 5: Experimental Protocol (Spiro-Cyclization)

Objective: Synthesis of 2-oxaspiro[3.5]nonane from **1-(2-chloroethyl)cyclohexan-1-ol**.

- Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon.
- Reagents: Charge flask with Sodium Hydride (60% dispersion in oil, 1.2 eq). Wash with dry Hexane to remove oil. Suspend in anhydrous THF (10 mL/g NaH).
- Addition: Dissolve **1-(2-chloroethyl)cyclohexan-1-ol** (1.0 eq) in anhydrous THF. Add dropwise to the NaH suspension at 0°C. Evolution of H₂ gas will be observed.
- Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of the alcohol).
- Workup: Cool to 0°C. Carefully quench with saturated NH₄Cl. Extract with Diethyl Ether (3x).
- Purification: Dry organics over MgSO₄ and concentrate. The spiro-oxetane is volatile; purify via careful vacuum distillation.

Part 6: Safety & Handling (MSDS Highlights)

- Hazards:
 - Skin/Eye Irritant: The alkyl chloride is an alkylating agent; avoid contact.
 - Acute Toxicity: Harmful if swallowed or inhaled.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle HCl generation).

References

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